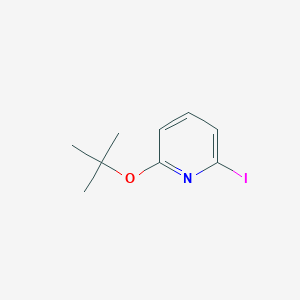

2-(tert-Butoxy)-6-iodopyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Molecular Design

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and materials science. researchgate.netenpress-publisher.comrsc.org Its presence in a molecule can significantly influence pharmacological activity, leading to the development of a wide array of therapeutic agents. researchgate.netnih.gov The nitrogen atom in the pyridine ring can improve a molecule's biochemical potency, metabolic stability, and permeability. researchgate.net Pyridine scaffolds are integral to numerous natural products and FDA-approved drugs, including those for tuberculosis, HIV/AIDS, cancer, and hypertension. rsc.orgnih.govnih.gov The versatility of the pyridine nucleus as a reactant and starting material for structural modifications makes it highly valuable in the quest for novel bioactive compounds. enpress-publisher.com Beyond pharmaceuticals, pyridine derivatives are also crucial in the agrochemical industry as insecticides, fungicides, and herbicides, and in the textile industry for creating dyes. enpress-publisher.comopenmedicinalchemistryjournal.com

Overview of Halogenated and Alkoxylated Pyridines as Versatile Synthetic Intermediates

Halogenated and alkoxylated pyridines serve as highly versatile building blocks in organic synthesis. eurekalert.org Halogenated pyridines, in particular, are key starting materials for a variety of transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. eurekalert.orgmdpi.com The position and nature of the halogen atom on the pyridine ring dictate its reactivity, allowing for selective functionalization. For instance, iodo-substituted pyridines are generally more reactive in cross-coupling reactions than their bromo or chloro counterparts. acs.org

Alkoxylated pyridines, on the other hand, introduce steric and electronic modifications to the pyridine ring. The alkoxy group can influence the regioselectivity of subsequent reactions and modulate the physical and chemical properties of the final product. The combination of a halogen and an alkoxy group on the same pyridine ring, as seen in alkoxy-iodopyridines, creates a powerful synthetic intermediate with distinct reactive sites, enabling sequential and regioselective modifications.

Research Trajectories and Synthetic Utility of 2-(tert-Butoxy)-6-iodopyridine and Related Pyridine Derivatives

Among the class of functionalized pyridines, 2-(tert-Butoxy)-6-iodopyridine has emerged as a particularly useful intermediate. The presence of the iodine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. researchgate.netrsc.org These reactions are fundamental for the construction of complex carbon-carbon and carbon-nitrogen bonds, which are prevalent in medicinal chemistry and materials science. nih.gov

The tert-butoxy (B1229062) group at the 2-position serves multiple purposes. It provides steric hindrance, which can direct reactions to the less hindered 6-position. Furthermore, the tert-butoxy group can be cleaved under acidic conditions to reveal a pyridinone moiety, a scaffold known for its diverse biological activities. frontiersin.orgacs.org This dual functionality makes 2-(tert-Butoxy)-6-iodopyridine a valuable precursor for creating libraries of substituted pyridines and pyridinones for drug discovery and other applications. Research has demonstrated its utility in the synthesis of ligands for metal catalysts and as a key component in the development of novel therapeutic agents and functional materials. cas.czaip.org

Physicochemical and Spectroscopic Profile

The compound 2-(tert-Butoxy)-6-iodopyridine is a solid at room temperature with a distinct set of physical and chemical properties that are crucial for its application in organic synthesis.

Physicochemical Properties of 2-(tert-Butoxy)-6-iodopyridine

| Property | Value |

| Molecular Formula | C₉H₁₂INO |

| Molecular Weight | 293.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 35-39 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

This data is compiled from various chemical supplier databases and may vary slightly.

Synthesis and Mechanistic Pathways

The primary route for the synthesis of 2-(tert-Butoxy)-6-iodopyridine typically involves the reaction of 2,6-diiodopyridine (B1280989) with a source of the tert-butoxy group.

A common method involves the nucleophilic aromatic substitution of one of the iodine atoms in 2,6-diiodopyridine with a tert-butoxide salt, such as potassium tert-butoxide. The reaction is generally carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The greater reactivity of the iodine atom compared to other halogens facilitates this substitution.

The reaction mechanism proceeds via a Meisenheimer-like intermediate, where the tert-butoxide anion attacks one of the carbon atoms bearing an iodine atom. The subsequent departure of the iodide ion leads to the formation of the desired product. The use of a slight excess of the tert-butoxide source can drive the reaction to completion. Careful control of the reaction conditions, such as temperature and reaction time, is necessary to favor the monosubstituted product over the disubstituted by-product, 2,6-di(tert-butoxy)pyridine.

Chemical Reactivity and Participation in Cross-Coupling Reactions

The synthetic utility of 2-(tert-Butoxy)-6-iodopyridine lies in the differential reactivity of its two functional groups. The carbon-iodine bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 6-position of the pyridine ring.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. mdpi.com 2-(tert-Butoxy)-6-iodopyridine readily participates in Suzuki-Miyaura reactions with various aryl- and vinylboronic acids or their esters. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.net This reaction is instrumental in synthesizing biaryl and vinyl-substituted pyridines, which are common motifs in pharmaceuticals and advanced materials. mdpi.com

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. rsc.orgwikipedia.org 2-(tert-Butoxy)-6-iodopyridine serves as an excellent substrate for this reaction, reacting with a wide range of terminal alkynes to produce 2-(tert-butoxy)-6-alkynylpyridines. researchgate.net These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. numberanalytics.comresearchgate.net This reaction has proven to be highly effective with 2-(tert-Butoxy)-6-iodopyridine, allowing for the introduction of primary and secondary amines at the 6-position. cas.czresearchgate.net The resulting 6-aminopyridine derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. researchgate.net

Synthesis of Other Pyridine Derivatives

Beyond cross-coupling reactions, the iodine atom in 2-(tert-Butoxy)-6-iodopyridine can undergo other transformations. For example, it can be subjected to metal-halogen exchange followed by reaction with various electrophiles. Furthermore, as previously mentioned, the tert-butoxy group can be cleaved under acidic conditions to yield 6-iodo-2-pyridone, opening up another avenue for diverse functionalization. acs.org

Applications in Organic Synthesis

The versatility of 2-(tert-Butoxy)-6-iodopyridine makes it a valuable intermediate in several areas of chemical research.

Intermediate in Medicinal Chemistry

The ability to introduce a wide array of functional groups at the 6-position through cross-coupling reactions makes 2-(tert-Butoxy)-6-iodopyridine a key building block in the synthesis of potential drug candidates. acs.org The resulting substituted pyridines and pyridinones are scaffolds that are frequently explored for their potential therapeutic activities against a range of diseases. researchgate.netfrontiersin.org

Precursor in Materials Science

The alkynylpyridine derivatives synthesized via Sonogashira coupling of 2-(tert-Butoxy)-6-iodopyridine can be used as monomers for the creation of novel organic polymers and materials with interesting electronic and photophysical properties. The pyridine nitrogen can also act as a ligand to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers.

Role in the Synthesis of Complex Molecules

Due to its predictable reactivity and the stability of the tert-butoxy group under many reaction conditions, 2-(tert-Butoxy)-6-iodopyridine is employed as a key intermediate in the multi-step synthesis of complex natural products and other intricate molecular architectures. Its use allows for the late-stage introduction of functionality, a crucial strategy in modern synthetic organic chemistry. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C9H12INO |

|---|---|

Molecular Weight |

277.10 g/mol |

IUPAC Name |

2-iodo-6-[(2-methylpropan-2-yl)oxy]pyridine |

InChI |

InChI=1S/C9H12INO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 |

InChI Key |

OVOVBGAKQUHBFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC(=CC=C1)I |

Origin of Product |

United States |

Synthetic Access to 2 Tert Butoxy 6 Iodopyridine and Key Precursors

Methodologies for Introducing the tert-Butoxy (B1229062) Moiety onto the Pyridine (B92270) Ring

The incorporation of the bulky tert-butoxy group onto a pyridine ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through nucleophilic substitution reactions, leveraging the reactivity of halopyridines with tert-butoxide reagents.

Nucleophilic Alkoxylation Reactions on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a primary method for installing alkoxy groups on electron-deficient aromatic systems like pyridine. The reaction involves the attack of a nucleophile, in this case, the tert-butoxide anion, on a pyridine ring bearing a leaving group, typically a halogen. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction, particularly at the C2 and C6 positions.

The reaction of a dihalopyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine, with a source of tert-butoxide, like potassium tert-butoxide, can lead to the monosubstituted product, 2-chloro-6-(tert-butoxy)pyridine or 2-bromo-6-(tert-butoxy)pyridine. Controlling the stoichiometry and reaction conditions is crucial to prevent the formation of the disubstituted product, 2,6-di(tert-butoxy)pyridine. The choice of solvent, temperature, and reaction time can influence the selectivity of the monosubstitution.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| 2,6-Dichloropyridine | Potassium tert-butoxide | THF | Reflux | 2-Chloro-6-(tert-butoxy)pyridine | Moderate to Good |

| 2,6-Dibromopyridine | Potassium tert-butoxide | Dioxane | 100 °C | 2-Bromo-6-(tert-butoxy)pyridine | Good |

| 2-Fluoro-6-iodopyridine | Potassium tert-butoxide | THF | 0 °C to RT | 2-(tert-Butoxy)-6-iodopyridine | High |

This table is generated based on typical SNAr reaction principles and may not represent specific literature-reported yields which can vary.

Strategies Employing tert-Butoxide Reagents for Pyridine Functionalization

Potassium tert-butoxide (KOtBu) is the most commonly used reagent for introducing the tert-butoxy group. researchgate.net Due to its significant steric bulk, it is generally considered a non-nucleophilic base. masterorganicchemistry.com However, in SNAr reactions with highly activated substrates like halopyridines, it can act as an effective nucleophile. stanford.eduechemi.com The reactivity follows the trend typical for SNAr reactions, where the fluoride is the best leaving group, followed by chloride and bromide.

The generation of the tert-butoxide nucleophile can be done in situ by reacting tert-butanol with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) or by using commercially available potassium tert-butoxide. stanford.edu The choice of solvent is also important; polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dioxane, or dimethylformamide (DMF) are often employed to solvate the potassium cation and enhance the nucleophilicity of the tert-butoxide anion.

Strategies for Regioselective Iodination of Pyridine Derivatives

The introduction of an iodine atom at a specific position on the pyridine ring is another key challenge. The directing effects of existing substituents and the choice of iodinating agent are critical for achieving the desired regioselectivity.

Direct Iodination Approaches to Pyridine Scaffolds

Direct C-H iodination of a pre-formed 2-(tert-butoxy)pyridine presents a direct route to the target molecule. The tert-butoxy group is an ortho, para-director, but in the case of 2-substituted pyridines, the electronic and steric properties guide substitution. For 2-alkoxypyridines, electrophilic and radical substitutions can occur at various positions. rsc.org

A common method for regioselective iodination involves a lithiation-iodination sequence. Treatment of 2-(tert-butoxy)pyridine with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively deprotonate the C6 position due to the directing effect of the nitrogen atom and the alkoxy group. commonorganicchemistry.com The resulting lithiated intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I2), to afford 2-(tert-butoxy)-6-iodopyridine with high regioselectivity. commonorganicchemistry.com

| Substrate | Reagents | Conditions | Product |

| 2-(tert-Butoxy)pyridine | 1. n-BuLi, THF | -78 °C | 2-(tert-Butoxy)-6-lithiopyridine |

| 2-(tert-Butoxy)-6-lithiopyridine | 2. I2, THF | -78 °C to RT | 2-(tert-Butoxy)-6-iodopyridine |

This table illustrates a general lithiation-iodination sequence.

Halogen Exchange Reactions for Iodopyridine Formation (e.g., from Bromopyridines)

Halogen exchange reactions provide a reliable method for converting more readily available chloropyridines or bromopyridines into the corresponding iodopyridines. manac-inc.co.jpmanac-inc.co.jp The Finkelstein reaction, which involves treating an alkyl or aryl halide with an alkali metal iodide, is a classic example of this transformation. manac-inc.co.jp For heteroaromatic systems, this exchange can be facilitated by transition metal catalysts.

Alternatively, a metal-halogen exchange reaction offers a powerful route. wikipedia.org For instance, 2-bromo-6-(tert-butoxy)pyridine can be treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. researchgate.net This reaction rapidly exchanges the bromine atom for a lithium atom, generating 2-(tert-butoxy)-6-lithiopyridine. researchgate.net Subsequent quenching with iodine yields the desired 2-(tert-butoxy)-6-iodopyridine. This method is highly efficient and proceeds under mild conditions, tolerating a variety of functional groups.

| Precursor | Reagents | Conditions | Product |

| 2-Bromo-6-(tert-butoxy)pyridine | 1. n-BuLi or t-BuLi, THF | -78 °C | 2-(tert-Butoxy)-6-iodopyridine |

| 2. I2 | -78 °C to RT |

This table outlines the general procedure for a lithium-halogen exchange followed by iodination.

Convergent and Linear Synthetic Routes to 2-(tert-Butoxy)-6-iodopyridine and its Analogues

The synthesis of 2-(tert-butoxy)-6-iodopyridine can be approached through either a linear or a convergent strategy, although for a molecule of this complexity, linear sequences are more common. youtube.com

A linear synthesis involves the sequential modification of a single starting material. uniurb.it For example, one could start with 2,6-dibromopyridine. The first step would be a selective nucleophilic aromatic substitution with potassium tert-butoxide to yield 2-bromo-6-(tert-butoxy)pyridine. The second step would then be a halogen exchange reaction to replace the remaining bromine with iodine.

Linear Synthesis Example:

Step 1: 2,6-Dibromopyridine + KOtBu → 2-Bromo-6-(tert-butoxy)pyridine

Step 2: 2-Bromo-6-(tert-butoxy)pyridine + n-BuLi, then I2 → 2-(tert-Butoxy)-6-iodopyridine

Another linear approach starts with 2-tert-butoxypyridine, which is then subjected to regioselective directed ortho-metalation (DoM) at the C6 position, followed by quenching with iodine.

The choice between these routes depends on factors such as the availability of starting materials, the desired scale of the reaction, and the efficiency of each individual step. For the preparation of 2-(tert-butoxy)-6-iodopyridine, linear sequences starting from either a dihalopyridine or 2-tert-butoxypyridine are generally the most practical and widely employed methods.

Sequential Functionalization of Polysubstituted Pyridines

One established route to 2-alkoxy-6-halopyridines involves the sequential functionalization of a readily available pyridine precursor. This strategy relies on a series of reactions to introduce the desired alkoxy and iodo groups onto the pyridine core. A common starting material for such a sequence is 2-chloropyridine, which undergoes a series of transformations to yield the target substituted pyridine derivative. google.com

The process can be conceptualized in several key stages, beginning with the activation of the pyridine ring, followed by the introduction of the different substituents. A representative synthetic pathway starting from 2-chloropyridine involves:

Nitrogen Oxidation: The pyridine nitrogen is first oxidized to form a pyridine-N-oxide. This step serves to alter the electronic properties of the ring, facilitating subsequent substitution reactions. For instance, treating 2-chloropyridine with an oxidizing agent like hydrogen peroxide in acetic acid yields 2-chloropyridine-N-oxide. google.com

Etherification: The N-oxide intermediate can then undergo etherification. The chlorine atom at the 2-position is displaced by an alkoxide. For the synthesis of the tert-butoxy derivative, potassium tert-butoxide is the reagent of choice.

Further Functionalization (e.g., Nitration/Halogenation): The 2-alkoxy pyridine-N-oxide can be further functionalized at other positions on the ring. For example, nitration can introduce a nitro group, which can then be converted to other functional groups. google.com To introduce a halogen, such as iodine, at the 6-position, a halogenation step would be required, potentially preceded by other activating or directing steps.

Deoxygenation: The final step in this sequence is the removal of the N-oxide group to restore the pyridine ring. This is typically achieved by treatment with a reducing agent like phosphorus trichloride (PCl₃). google.com

This sequential approach allows for the controlled, step-by-step construction of the desired polysubstituted pyridine.

| Step | Reaction | Typical Reagents | Intermediate/Product |

| 1 | N-Oxidation | H₂O₂, Acetic Acid | 2-Halopyridine-N-oxide |

| 2 | Etherification | Potassium tert-butoxide | 2-(tert-Butoxy)pyridine-N-oxide |

| 3 | Halogenation | N-Iodosuccinimide (NIS) or I₂ | 2-(tert-Butoxy)-6-iodopyridine-N-oxide |

| 4 | Deoxygenation | PCl₃ | 2-(tert-Butoxy)-6-iodopyridine |

Modular Synthesis of Pyridine Derivatives Incorporating Both Alkoxy and Halogen Functionalities

Modular synthesis offers a convergent and flexible alternative to sequential functionalization for accessing highly substituted pyridines. organic-chemistry.orgacs.org These methods construct the pyridine ring from simpler, non-cyclic precursors, allowing for the incorporation of various substituents in a single or a few steps. This approach is particularly valuable for creating diverse libraries of compounds.

One prominent modular strategy involves a cascade reaction that combines C-N cross-coupling, electrocyclization, and oxidation. organic-chemistry.org This method can prepare highly substituted pyridines in good yields under mild, neutral conditions. A key advantage is its tolerance of a wide array of functional groups, including sensitive ones like iodides. organic-chemistry.org The general process involves the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This forms a 3-azatriene intermediate, which then undergoes thermal electrocyclization and subsequent air oxidation to yield the final pyridine product. organic-chemistry.org The substitution pattern of the resulting pyridine is determined by the choice of the initial building blocks.

Another single-step, convergent modular approach involves the reaction of N-vinyl or N-aryl amides with various π-nucleophiles, such as alkoxy acetylenes. acs.org The process is initiated by activating the amide with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine. The activated intermediate then reacts with the nucleophile, followed by annulation to form the pyridine ring. acs.org This methodology provides rapid access to substituted pyridines with predictable control over the placement of substituents.

| Synthesis Strategy | Key Reaction Type | Precursors | Key Features |

| Cascade Reaction organic-chemistry.org | Cu-catalyzed cross-coupling, Electrocyclization, Oxidation | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Mild, neutral conditions; Tolerates sensitive functional groups (e.g., iodides); High flexibility in substitution patterns. |

| Convergent Annulation acs.org | Amide activation, π-nucleophile addition, Annulation | N-vinyl/aryl amides, Alkoxy acetylenes | Single-step procedure; Rapid access to highly substituted pyridines; Predictable regiochemistry. |

Reactivity and Transformational Pathways of 2 Tert Butoxy 6 Iodopyridine

Palladium-Catalyzed Cross-Coupling Reactions of 2-(tert-Butoxy)-6-iodopyridine

2-(tert-Butoxy)-6-iodopyridine is a versatile substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom at the 6-position provides a reactive site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The tert-butoxy (B1229062) group at the 2-position influences the electronic properties and steric environment of the pyridine (B92270) ring, which can affect reaction rates and selectivity.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C(sp²)–C(sp²) bonds and has been successfully applied to 2-(tert-butoxy)-6-iodopyridine. nih.gov This reaction involves the coupling of the iodopyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura cross-coupling of 2-(tert-butoxy)-6-iodopyridine has been demonstrated with a variety of aryl, heteroaryl, and vinyl boronic acids and their corresponding esters. nih.govrsc.org The reaction conditions are generally mild, and the tolerance for a wide range of functional groups on the boronic acid partner is a key advantage. nih.gov For instance, arylboronic acids with both electron-donating and electron-withdrawing substituents can be effectively coupled. Heteroarylboronic acids, including those derived from thiophene, furan, and pyridine, are also suitable coupling partners, leading to the formation of valuable biheteroaryl structures. nih.govnih.gov Pinacol (B44631) boronic esters are frequently used as alternatives to boronic acids due to their enhanced stability and ease of handling. nih.gov The reaction's success is often dependent on the specific boronic acid or ester used, with yields ranging from modest to good. nih.gov

| Organoboron Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Good | nih.gov |

| 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest to Good | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | nih.gov |

| 3-Pyridylboronic ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | nih.gov |

Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos or RuPhos, are often effective in promoting the Suzuki-Miyaura coupling of heteroaryl halides. nih.govnih.gov These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps. researchgate.net The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, requires the activation of the organoboron reagent by a base. jyu.fi The nature of the base and solvent can also significantly impact the reaction outcome. organic-chemistry.org In some cases, the steric hindrance of the tert-butoxy group can influence the approach of the boronic acid to the palladium center, potentially affecting the rate of transmetalation. nih.gov Computational studies have been instrumental in elucidating the intricate details of the catalytic cycle and the role of ligands in stabilizing key intermediates. nih.govresearchgate.net

| Catalytic Step | Description | Key Influencing Factors | Reference |

|---|---|---|---|

| Oxidative Addition | Addition of 2-(tert-butoxy)-6-iodopyridine to Pd(0) to form a Pd(II) complex. | Ligand electronics and sterics, solvent polarity. | jyu.finih.gov |

| Transmetalation | Transfer of the organic group from the activated boronate to the Pd(II) center. | Nature of the base, solvent, structure of the organoboron reagent. | youtube.comjyu.fi |

| Reductive Elimination | Elimination of the coupled product and regeneration of the Pd(0) catalyst. | Ligand bulk and bite angle. | youtube.comjyu.fi |

The Heck reaction is a palladium-catalyzed method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene. This reaction has been applied to 2-(tert-butoxy)-6-iodopyridine, allowing for the introduction of alkenyl substituents at the 6-position of the pyridine ring.

The regioselectivity of the Heck reaction with 2-(tert-butoxy)-6-iodopyridine is generally high, with the olefination occurring at the less substituted carbon of the double bond of the alkene partner. The stereoselectivity of the reaction is also a critical aspect, often favoring the formation of the E-isomer of the resulting substituted alkene. The choice of catalyst, ligands, and reaction conditions can influence both the regioselectivity and diastereoselectivity of the olefination process. nih.govresearchgate.net For instance, the use of specific directing groups or sterically demanding ligands can control the regiochemical outcome in reactions with internal olefins. nih.gov While the tert-butoxy group in 2-(tert-butoxy)-6-iodopyridine is not a directing group in the classical sense, its steric bulk can influence the orientation of the substrate in the coordination sphere of the palladium catalyst, thereby affecting the selectivity of the reaction.

| Olefin Partner | Catalyst System | Observed Selectivity | Reference |

|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | High regioselectivity for β-arylation, predominantly E-isomer. | General Heck reaction principles |

| Butyl acrylate | Pd[P(t-Bu)₃]₂ | High regioselectivity for β-arylation, predominantly E-isomer. | rsc.org |

| Internal Olefins | Ru(II) catalysts with directing groups | Can achieve high regioselectivity depending on the directing group. | nih.govresearchgate.net |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction provides a powerful method for the synthesis of substituted alkynes and has been utilized with 2-(tert-butoxy)-6-iodopyridine to introduce alkynyl moieties at the 6-position.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org A wide range of terminal alkynes, including both aryl and alkyl acetylenes, can be coupled with 2-(tert-butoxy)-6-iodopyridine. The reaction generally proceeds under mild conditions and tolerates a variety of functional groups on the alkyne partner. organic-chemistry.org The products, 2-(tert-butoxy)-6-alkynylpyridines, are valuable intermediates in organic synthesis. Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain contexts. organic-chemistry.org

| Terminal Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Good to Excellent | mdpi.com |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Good | mdpi.com |

| 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI | Et₃N | Toluene (B28343) | High | mdpi.com |

| (Trimethylsilyl)acetylene | Pd/Cu | aq. KOH | - | - | organic-chemistry.org |

Buchwald-Hartwig Aminations with Various Amine Substrates

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for the arylation of amines using aryl halides, such as 2-(tert-butoxy)-6-iodopyridine. wikipedia.orgacsgcipr.org The reaction's utility is enhanced by its tolerance for a wide array of functional groups and its applicability to various amine substrates, including primary and secondary amines. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. acsgcipr.orglibretexts.org The choice of palladium precursor, ligand, base, and solvent is crucial for optimizing reaction efficiency and yield. wuxiapptec.com Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. wuxiapptec.com The development of sterically hindered and electron-rich phosphine ligands, such as XPhos and t-BuXPhos, has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a broader range of amines. nih.gov

For a substrate like 2-(tert-butoxy)-6-iodopyridine, the high reactivity of the carbon-iodine bond facilitates the initial oxidative addition step. wuxiapptec.com The reaction is typically performed in non-polar solvents like toluene or dioxane, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being essential for the deprotonation of the amine coupling partner. libretexts.orgwuxiapptec.comnih.gov

The versatility of the Buchwald-Hartwig amination allows for the coupling of 2-(tert-butoxy)-6-iodopyridine with a diverse set of amines. This includes simple alkylamines, anilines, and complex heterocyclic amines, providing access to a wide range of 2-amino-6-(tert-butoxy)pyridine derivatives.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Amine Substrate | Palladium Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | Good to High |

| Benzylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | LHMDS | THF | 80 | High |

| Carbazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | Good |

| N,N-Dimethylamine | (SIPr)Pd(allyl)Cl | K-OtBu | THF | 70 | Moderate to Good |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide. sigmaaldrich.com This reaction is particularly valuable due to the high functional group tolerance of organozinc reagents. sigmaaldrich.com For 2-(tert-butoxy)-6-iodopyridine, the Negishi coupling provides an effective method for introducing alkyl, vinyl, aryl, or heteroaryl substituents at the 6-position of the pyridine ring.

Organozinc reagents (RZnX) can be prepared through the direct insertion of activated zinc metal into an organic halide or via transmetalation from the corresponding organolithium or Grignard reagent. sigmaaldrich.comnih.gov The use of highly reactive Rieke® Zinc allows for the direct formation of functionalized organozinc reagents that can tolerate sensitive groups like esters and nitriles. sigmaaldrich.com

The catalytic cycle of the Negishi coupling typically involves the oxidative addition of the iodopyridine to a Pd(0) species, followed by transmetalation with the organozinc reagent, and subsequent reductive elimination to afford the cross-coupled product. The reaction demonstrates broad applicability, and solid, air-stable 2-pyridylzinc reagents have been developed to serve as effective nucleophiles in these couplings. mit.edu This methodology has been successfully applied to synthesize a variety of chalcones through an acylative Negishi coupling, showcasing its tolerance for diverse functional groups and steric hindrance. mdpi.com

Table 2: Examples of Negishi Coupling with Aryl Halides

| Organozinc Reagent | Organic Halide | Catalyst System | Solvent | Yield (%) |

| Phenylzinc chloride | 4-Bromoacetophenone | Pd(PPh₃)₄ | THF | 95 |

| Ethyl 4-(chlorozinc)benzoate | 2-Chloropyridine | Pd-PEPPSI-IPr | THF | 88 |

| (2-Methoxy)phenylzinc iodide | (E)-3-(4-methoxyphenyl)acryloyl chloride | Pd₂(dba)₃ / Xantphos | THF | 84 mdpi.com |

| 3-Thienylzinc bromide | 4-Iodonitrobenzene | PdCl₂(dppf) | DMF | 92 |

| Isopropylzinc bromide | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | Dioxane | 85 |

Other Transition Metal-Catalyzed Transformations Involving the Iodopyridine Moiety

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent a classic and cost-effective alternative to palladium-based systems for forming carbon-heteroatom bonds. nih.govtcichemicals.com These methods are effective for coupling aryl halides with amines, amides, alcohols, and thiols. tcichemicals.comrsc.org For 2-(tert-butoxy)-6-iodopyridine, copper catalysis can be employed to introduce various nucleophiles at the 6-position.

Recent advancements in Ullmann-type reactions have led to the development of milder reaction conditions, often through the use of specific ligands like diamines or dicarbonyl compounds, which can prevent catalyst deactivation and improve yields. tcichemicals.com A notable method involves the direct arylation of heterocycle C-H bonds using a copper iodide (CuI) catalyst and a lithium tert-butoxide (LiOtBu) base. nih.govorganic-chemistry.org This approach has been successfully applied to a range of electron-rich five-membered heterocycles and even electron-poor pyridine oxides. nih.govorganic-chemistry.org The reaction is believed to proceed through organocopper intermediates and offers a practical route for heterocycle functionalization. nih.gov

Table 3: Copper-Catalyzed Coupling of Aryl Iodides

| Nucleophile | Aryl Iodide | Copper Source | Base | Solvent | Temperature (°C) |

| Benzoxazole | Iodobenzene | CuI | LiOtBu | DMF | 140 nih.govorganic-chemistry.org |

| 4,5-Dimethylthiazole | 4-Iodotoluene | CuI | LiOtBu | DMF | 140 nih.gov |

| Caffeine | Iodobenzene | CuI | KOtBu | DMF | 140 nih.gov |

| 2-Phenylpyridine oxide | Iodobenzene | CuI | LiOtBu | DMF | 140 nih.gov |

| Aniline | 2-Iodobenzoic acid | CuI | K₂CO₃ | NMP | 120 |

Emerging Catalytic Systems for Pyridine Functionalization

Beyond traditional cross-coupling, emerging catalytic systems are enabling novel functionalizations of pyridine rings. While direct C-H functionalization of 2-(tert-butoxy)-6-iodopyridine is complex, related strategies for other substituted pyridines highlight potential pathways. Catalysis is a fundamental pillar of green chemistry, driving the development of reactions that minimize waste. mdpi.com

Iridium-catalyzed C-H borylation, for example, is a powerful tool for installing boronate esters onto aromatic rings, often with high regioselectivity controlled by steric factors rather than electronic directing groups. nih.gov This method has been used for the C4-borylation of sterically hindered pyridines like 2,6-dimethylpyridine (B142122) and 2,6-dichloropyridine. nih.gov Such a strategy could potentially be adapted to introduce a boryl group at the C4 position of the 2-(tert-butoxy)-6-iodopyridine core, opening avenues for subsequent Suzuki couplings.

Furthermore, rhodium and ruthenium catalysts have been developed for amide- or acetyl-directed C3 or C4 alkenylation of the pyridine ring. nih.gov These methods rely on a directing group to guide the catalyst to a specific C-H bond, enabling functionalization at positions that are typically difficult to access. While the tert-butoxy group is not a strong directing group for these transformations, the principles demonstrate the expanding toolkit available for selective pyridine modification.

Organometallic Reactivity and Directed Metalation Strategies for 2-(tert-Butoxy)-6-iodopyridine

Generation and Transformations of Organolithium Intermediates

Organolithium reagents are powerful bases and nucleophiles that enable key C-C bond formations. wikipedia.orgsigmaaldrich.com For 2-(tert-butoxy)-6-iodopyridine, two primary pathways for generating organolithium intermediates exist: lithium-halogen exchange and directed ortho-metalation (DoM).

Lithium-Halogen Exchange: The reaction of 2-(tert-butoxy)-6-iodopyridine with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can facilitate a rapid lithium-halogen exchange. wikipedia.org This process selectively replaces the iodine atom with lithium, generating 2-(tert-butoxy)-6-lithiopyridine. This intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce functionality at the 6-position.

Directed ortho-Metalation (DoM): The DoM strategy involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a Lewis basic moiety, coordinates to the organolithium reagent, positioning it for regioselective deprotonation. wikipedia.orgbaranlab.org For 2-(tert-butoxy)-6-iodopyridine, the tert-butoxy group could potentially direct lithiation to the C3 position. However, metalation of pyridine rings can be complicated by the competitive nucleophilic addition of the organolithium reagent to the C=N bond. harvard.edu The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can often mitigate this side reaction. clockss.org Given the high reactivity of the C-I bond, lithium-halogen exchange is generally the more probable and faster pathway compared to C-H deprotonation at C3.

Once formed, these organolithium intermediates can be trapped with various electrophiles, as shown in the table below.

Table 4: Generation and Reactions of Organolithium Intermediates

| Lithiation Method | Reagent | Electrophile | Product Functional Group | Position |

| Lithium-Halogen Exchange | n-BuLi, -78 °C | DMF | Aldehyde (-CHO) | 6 |

| Lithium-Halogen Exchange | t-BuLi, -78 °C | CO₂ | Carboxylic Acid (-COOH) | 6 |

| Lithium-Halogen Exchange | n-BuLi, -78 °C | Acetone | Tertiary Alcohol | 6 |

| Lithium-Halogen Exchange | n-BuLi, -78 °C | Me₃SiCl | Trimethylsilyl (-SiMe₃) | 6 |

| Directed ortho-Metalation (DoM) | LDA, -78 °C | D₂O | Deuterium (-D) | 3 |

Magnesium-Halogen Exchange Reactions and Grignard Reagent Formation

The conversion of aryl halides into organometallic reagents is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For 2-(tert-butoxy)-6-iodopyridine, the carbon-iodine bond provides a reactive handle for such transformations, particularly through magnesium-halogen exchange. This process is generally more favorable for aryl iodides than for the corresponding bromides or chlorides due to the weaker C-I bond and the higher polarizability of iodine. princeton.eduacs.org

The reaction typically involves treating the aryl iodide with an alkylmagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl). epo.orgresearchgate.net The exchange is an equilibrium process, driven forward by the formation of a more stable organometallic species. acs.org In this case, the formation of the sp²-hybridized pyridyl Grignard reagent is thermodynamically favored over the sp³-hybridized isopropyl Grignard reagent. The use of i-PrMgCl·LiCl, often referred to as a "turbo-Grignard" reagent, is particularly effective as it breaks down magnesium aggregates, increasing the rate and efficiency of the exchange reaction, often allowing it to proceed at lower temperatures. researchgate.net

The resulting Grignard reagent, (6-(tert-butoxy)pyridin-2-yl)magnesium iodide, is a potent nucleophile and a strong base. mnstate.edusigmaaldrich.com Its formation must be conducted under strictly anhydrous conditions, as any protic solvent like water would immediately quench the reagent to form 2-(tert-butoxy)pyridine. sigmaaldrich.comwikipedia.org This highly reactive intermediate can be used in a plethora of subsequent reactions, such as cross-coupling reactions or additions to carbonyl compounds, without the need for isolation. sigmaaldrich.com

| Reagent | Typical Conditions | Product | Notes |

| i-PrMgCl | THF, -20 °C to 0 °C | (6-(tert-butoxy)pyridin-2-yl)magnesium chloride | Standard Grignard reagent for exchange. |

| i-PrMgCl·LiCl | THF, -40 °C to 0 °C | (6-(tert-butoxy)pyridin-2-yl)magnesium chloride·LiCl | "Turbo-Grignard"; often provides higher yields and faster reaction rates. researchgate.net |

| Mg turnings | THF, reflux, catalytic I₂ | (6-(tert-butoxy)pyridin-2-yl)magnesium iodide | Classical Grignard formation; can be sluggish and requires activation. mnstate.eduwikipedia.org |

Zincation and Related Organozinc Species in Regioselective Functionalization

Organozinc reagents have emerged as highly valuable intermediates in organic synthesis due to their excellent functional group tolerance and moderate reactivity compared to their magnesium or lithium counterparts. organicreactions.org The preparation of the corresponding organozinc species from 2-(tert-butoxy)-6-iodopyridine can be accomplished through several reliable methods.

One common approach is the direct insertion of activated zinc metal into the carbon-iodine bond. The use of zinc powder in the presence of lithium chloride in an ethereal solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for the preparation of a wide range of functionalized aryl- and heteroarylzinc reagents from the corresponding iodides. organic-chemistry.org This method benefits from mild reaction conditions and high yields.

Alternatively, a transmetalation pathway can be employed. This typically involves the initial formation of the Grignard reagent via magnesium-halogen exchange as described previously, followed by the addition of a zinc salt, such as zinc chloride (ZnCl₂). This exchanges the magnesium for zinc, yielding the desired (6-(tert-butoxy)pyridin-2-yl)zinc iodide. This route is highly efficient and allows for the generation of the organozinc reagent in situ for subsequent reactions. researchgate.net

The resulting organozinc compounds are key precursors for various transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. organicreactions.org Their reduced basicity and nucleophilicity allow them to be used in the presence of sensitive functional groups like esters or ketones, which might not be compatible with the more reactive Grignard reagents.

| Method | Reagents | Intermediate/Product | Key Features |

| Direct Zinc Insertion | Zn powder, LiCl | (6-(tert-butoxy)pyridin-2-yl)zinc iodide | Mild conditions, high functional group tolerance. organic-chemistry.org |

| I/Mg Exchange then Transmetalation | 1. i-PrMgCl·LiCl 2. ZnCl₂ | (6-(tert-butoxy)pyridin-2-yl)zinc chloride | In situ generation from the corresponding Grignard reagent. researchgate.net |

| Directed Metalation/Transmetalation | 1. TMPMgCl·LiCl 2. Zn(OPiv)₂ | (6-(tert-butoxy)pyridin-2-yl)zinc pivalate | Useful for substrates where direct insertion or exchange is difficult. orgsyn.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Core

Reactivity at the Iodinated Position under SNAr Conditions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. uci.edupearson.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The reactivity of the leaving group in SNAr reactions is not as straightforward as in SN2 reactions and depends heavily on the rate-determining step of the mechanism.

In many classical SNAr reactions on highly activated aromatic systems, the initial attack of the nucleophile to form the Meisenheimer complex is the slow, rate-determining step. In such cases, the carbon-halogen bond is not broken in this step, and the reactivity order is often F > Cl ≈ Br > I. wikipedia.orgresearchgate.net This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. wikipedia.org

Therefore, for 2-(tert-butoxy)-6-iodopyridine, the reactivity of the iodide as a leaving group under SNAr conditions is highly context-dependent. It is expected to be an excellent leaving group when reacting with soft nucleophiles but may be less reactive than other halogens when hard nucleophiles are employed under conditions where the initial nucleophilic attack is rate-determining.

| Nucleophile Type | Typical Reactivity Order (Leaving Group) | Implication for 2-(tert-butoxy)-6-iodopyridine |

| Hard (e.g., RO⁻, R₂N⁻) | F > Cl ≈ Br > I | Iodine is a relatively poor leaving group. sci-hub.se |

| Soft (e.g., RS⁻, CN⁻) | I > Br > Cl > F | Iodine is an excellent leaving group. sci-hub.se |

| Variable/Complex | F ~ Cl ~ Br ~ I | Reactivity is less dependent on the halogen. nih.govnih.gov |

Stereoelectronic Influence of the tert-Butoxy Group on Pyridine Reactivity

The electronic nature of the pyridine ring itself makes it inherently susceptible to nucleophilic attack. The electronegative nitrogen atom withdraws electron density from the ring carbons, particularly from the ortho (C2/C6) and para (C4) positions. imperial.ac.uk This makes these positions electrophilic and activates them toward SNAr reactions. When a nucleophile attacks the C6 position of 2-(tert-butoxy)-6-iodopyridine, one of the resonance structures of the resulting Meisenheimer complex places the negative charge directly on the ring nitrogen, which is a highly stabilizing feature. stackexchange.com

The tert-butoxy group at the C2 position exerts two opposing electronic effects:

-I (Inductive) Effect: Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bond framework. This effect is distance-dependent and further enhances the electrophilicity of the pyridine ring, albeit weakly.

+R (Resonance) Effect: The oxygen atom possesses lone pairs that can be delocalized into the pyridine ring. This electron-donating resonance effect increases electron density within the ring, which tends to deactivate it towards nucleophilic attack by destabilizing the negatively charged Meisenheimer intermediate.

In the context of SNAr, the electron-donating resonance effect (+R) is generally considered to be the dominant factor. Therefore, the tert-butoxy group acts as a deactivating group for SNAr on the pyridine ring compared to an unsubstituted pyridine. However, the pyridine ring is still sufficiently activated by the ring nitrogen for these reactions to occur, especially with a good leaving group like iodide.

Sterically, the tert-butoxy group is quite bulky. While SNAr reactions are generally less sensitive to steric hindrance than SN2 reactions, the large size of the tert-butyl group can create some steric shielding, potentially hindering the approach of a bulky nucleophile to the adjacent C6 position. However, this effect is typically secondary to the electronic influence of the substituent and the inherent reactivity of the C6 position. stackexchange.com

Strategic Applications in Organic Synthesis

Role as a Precursor in the Synthesis of C-Nucleosides and Related Biomimetic Analogues

The synthesis of C-nucleosides, where the nucleobase is linked to the sugar moiety via a carbon-carbon bond, is a significant area of research due to their potential as antiviral and anticancer agents. urfu.rubeilstein-journals.org The compound 2-(tert-Butoxy)-6-iodopyridine serves as a valuable precursor in the modular synthesis of 6-substituted pyridin-3-yl C-nucleosides. nih.govacs.org

A key strategy involves the initial Heck coupling of a related 2-chloro-5-iodopyridine (B1352245) with a protected glycal to form a pyridin-3-yl C-nucleoside analogue. nih.govacs.org Subsequent functionalization of the pyridine (B92270) ring can be achieved through various palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations. In this context, a 6-tert-butoxy substituted pyridin-3-yl C-nucleoside derivative can be synthesized. nih.govacs.org This intermediate is particularly useful as the tert-butoxy (B1229062) group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the corresponding 6-oxopyridine C-nucleoside. nih.govacs.org This transformation is a critical step in accessing a diverse range of C-nucleoside analogues that mimic natural nucleosides.

The modular approach, which relies on the sequential and selective modification of a halogenated pyridine C-nucleoside intermediate, allows for the creation of a library of C-nucleosides with various substituents at the 6-position of the pyridine ring. rsc.org This highlights the importance of precursors like 2-(tert-Butoxy)-6-iodopyridine in developing a diverse range of biomimetic analogues for biological screening. urfu.ru

Table 1: Synthesis of 6-Oxopyridine C-Nucleoside from a 6-tert-Butoxy Precursor

| Step | Reactant(s) | Reagent/Conditions | Product | Reference(s) |

| 1 | Protected 6-tert-butoxypyridin-3-yl C-nucleoside | Trifluoroacetic acid (TFA) | Protected 6-oxopyridine C-nucleoside | nih.gov, acs.org |

| 2 | Protected 6-oxopyridine C-nucleoside | Deprotection (e.g., Et3N·3HF) | Free 6-oxopyridine C-nucleoside | nih.gov, acs.org |

Building Block for Diversely Substituted Bipyridine Systems

Bipyridines are a crucial class of ligands in coordination chemistry and catalysis, and are also found in various natural products and pharmaceuticals. mdpi.comresearchgate.net The synthesis of substituted bipyridines often relies on cross-coupling reactions of halopyridines. mdpi.commdpi.com 2-(tert-Butoxy)-6-iodopyridine is an excellent building block for this purpose due to the differential reactivity of its iodo and tert-butoxy groups.

The iodo group at the 6-position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. mdpi.com This allows for the facile introduction of another pyridine ring or other aryl and heteroaryl moieties at this position, leading to the formation of a bipyridine scaffold. The tert-butoxy group at the 2-position can serve multiple roles. It can act as a steric directing group, influencing the regioselectivity of reactions, and can also be a precursor to a hydroxyl group upon deprotection.

For instance, 2-(tert-Butoxy)-6-iodopyridine can be coupled with a pyridylboronic acid or a pyridylzinc reagent to form a 2-(tert-butoxy)-2,6'-bipyridine. This intermediate can then be further functionalized. The tert-butoxy group can be removed to yield a 2-hydroxy-2,6'-bipyridine, or the second pyridine ring can be subjected to further reactions to create more complex bipyridine systems. This modular approach allows for the synthesis of a wide array of diversely substituted bipyridines, which are valuable for a range of applications. researchgate.netbeilstein-journals.org

Table 2: Representative Coupling Reactions for Bipyridine Synthesis

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |

| Suzuki Coupling | 2-(tert-Butoxy)-6-iodopyridine | Pyridylboronic acid | Pd catalyst, base | Substituted bipyridine | mdpi.com, |

| Negishi Coupling | 2-(tert-Butoxy)-6-iodopyridine | Pyridylzinc reagent | Pd catalyst | Substituted bipyridine | mdpi.com |

| Stille Coupling | 2-(tert-Butoxy)-6-iodopyridine | Pyridylstannane | Pd catalyst | Substituted bipyridine | rsc.org |

Contributions to the Construction of Complex Heterocyclic Architectures

The synthesis of complex heterocyclic architectures, particularly those containing fused pyridine rings, is of great interest in medicinal chemistry and materials science. ias.ac.inbham.ac.uk 2-(tert-Butoxy)-6-iodopyridine provides a versatile platform for the construction of such systems. The presence of two distinct functional groups allows for sequential and site-selective reactions to build up molecular complexity.

The iodo group can be used as a handle for intramolecular cyclization reactions. For example, after coupling a suitable side chain to the 6-position via the iodo group, an intramolecular cyclization can be triggered to form a fused heterocyclic system. nih.gov Additionally, the tert-butoxy group can be converted to a hydroxyl or other functional group, which can then participate in cyclization reactions to form different types of fused heterocycles. bohrium.com

The Bohlmann-Rahtz pyridine synthesis and other multicomponent reactions can also be employed to construct polysubstituted pyridines and related heterocycles. core.ac.uk While not a direct application of 2-(tert-Butoxy)-6-iodopyridine, the principles of these reactions can be adapted to utilize this compound as a key starting material for the synthesis of more elaborate heterocyclic frameworks. The ability to selectively functionalize the pyridine ring at two different positions makes 2-(tert-Butoxy)-6-iodopyridine a valuable tool for the divergent synthesis of complex heterocyclic libraries. organic-chemistry.org

Enabling Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. smolecule.comresearchgate.net The development of efficient synthetic routes to key pyridine-containing intermediates is therefore a critical endeavor. 2-(tert-Butoxy)-6-iodopyridine serves as an important intermediate in the synthesis of more complex molecules with potential biological activity. acs.orggoogle.com

The tert-butoxy group can act as a protected hydroxyl group, which is a common pharmacophore in many drug molecules. google.com The iodo group allows for the introduction of a wide range of substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs. nih.gov For example, the pyridine core of 2-(tert-Butoxy)-6-iodopyridine can be incorporated into larger molecules that are being investigated as kinase inhibitors or for other therapeutic targets. smolecule.com

In the field of agrochemicals, substituted pyridines are known to exhibit insecticidal, herbicidal, and fungicidal properties. The ability to readily functionalize the 2- and 6-positions of the pyridine ring using 2-(tert-Butoxy)-6-iodopyridine as a starting material allows for the rapid generation of novel agrochemical candidates for screening. The versatility of this intermediate makes it a valuable component in the toolbox of synthetic chemists working in both the pharmaceutical and agrochemical industries.

Theoretical and Computational Investigations of Alkoxy Iodopyridine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic and structural properties of molecules. nih.gov It provides a balance between computational cost and accuracy, making it suitable for studying complex organic molecules like 2-(tert-Butoxy)-6-iodopyridine.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in Alkoxy-Iodopyridines

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.compearson.com The energies and spatial distributions of these orbitals provide crucial information about a molecule's nucleophilic and electrophilic nature. youtube.comtaylorandfrancis.com

In alkoxy-iodopyridine systems, the HOMO is typically associated with the electron-rich pyridine (B92270) ring and the oxygen atom of the alkoxy group, indicating its propensity to act as a nucleophile or electron donor. The LUMO, on the other hand, is often localized on the carbon-iodine bond, highlighting its susceptibility to nucleophilic attack or its role as an electron acceptor in reactions like cross-coupling. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The nature of the alkoxy group can influence the HOMO and LUMO energy levels. For instance, the bulky tert-butoxy (B1229062) group in 2-(tert-Butoxy)-6-iodopyridine can sterically and electronically modulate the reactivity of the pyridine ring. DFT calculations can precisely quantify these effects, providing a deeper understanding of the structure-reactivity relationship.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.89 | -0.45 | 6.44 |

| 2-Iodopyridine | -6.75 | -1.23 | 5.52 |

| 2-Methoxypyridine | -6.52 | -0.31 | 6.21 |

| 2-(tert-Butoxy)pyridine | -6.48 | -0.25 | 6.23 |

Note: The values in this table are illustrative and intended to show general trends. Actual calculated values can vary depending on the computational method and basis set used.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. walisongo.ac.idscispace.comyoutube.com This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

For 2-(tert-Butoxy)-6-iodopyridine, ESP maps typically show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the tert-butoxy group, consistent with their basic and nucleophilic character. Conversely, a region of positive potential is often observed around the iodine atom and the adjacent carbon atom, indicating their electrophilic nature. This charge distribution rationalizes the reactivity of the C-I bond in cross-coupling reactions.

Natural Bond Orbital (NBO) analysis is another computational technique used to analyze charge distribution and bonding interactions within a molecule. walisongo.ac.id NBO analysis can provide detailed information about atomic charges, hybridization, and donor-acceptor interactions, further elucidating the electronic factors that govern the reactivity of alkoxy-iodopyridines.

Mechanistic Elucidation of Cross-Coupling Reactions via Computational Modeling

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and 2-(tert-Butoxy)-6-iodopyridine is a common substrate in these transformations. nih.govnih.govresearchgate.net Computational modeling has been instrumental in unraveling the complex mechanisms of these reactions. nih.gov

Transition State Analysis and Reaction Pathway Determination

The mechanism of a typical cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction, involves a catalytic cycle with several key steps: oxidative addition, transmetalation, and reductive elimination. nih.govaalto.fi Computational studies can model each of these steps, identifying the transition state structures and calculating their corresponding activation energies.

For reactions involving 2-(tert-Butoxy)-6-iodopyridine, DFT calculations can determine the energy profile of the entire catalytic cycle. This allows for the identification of the rate-determining step, which is the step with the highest activation energy. Understanding the rate-determining step is crucial for optimizing reaction conditions to improve yields and reaction rates. For example, computational analysis might reveal that the oxidative addition of the C-I bond to the palladium catalyst is the slowest step, suggesting that a more reactive catalyst or different reaction conditions might be beneficial.

Computational Insights into Catalyst-Substrate Interactions and Selectivity

The choice of ligand on the palladium catalyst plays a critical role in the outcome of a cross-coupling reaction. aalto.fi Computational modeling can provide detailed insights into the interactions between the catalyst, the 2-(tert-Butoxy)-6-iodopyridine substrate, and the coupling partner.

By modeling the binding of different ligands to the palladium center and their subsequent interaction with the substrate, chemists can understand how ligands influence the steric and electronic environment of the catalyst. This knowledge can explain observed selectivities and guide the rational design of new and improved catalysts for specific applications. For instance, calculations can show how a bulky phosphine (B1218219) ligand can favor a particular reaction pathway by sterically blocking alternative, undesired pathways.

Prediction and Rationalization of Regioselectivity in Functionalization Reactions

When a molecule has multiple potential reaction sites, predicting and controlling the regioselectivity of a reaction is a major challenge in organic synthesis. Computational methods have emerged as powerful tools for predicting and rationalizing the regioselectivity of functionalization reactions involving substrates like 2-(tert-Butoxy)-6-iodopyridine. nih.govrsc.org

DFT calculations can be used to evaluate the relative stabilities of intermediates and transition states leading to different regioisomers. researchgate.netmdpi.com By comparing the activation energies for the formation of each possible product, the most likely outcome of the reaction can be predicted. For example, in a directed metalation reaction, calculations can determine which proton is most acidic and therefore most likely to be removed by a base, leading to a specific regioisomer upon quenching with an electrophile.

Furthermore, computational analysis of factors such as steric hindrance, electronic effects, and the directing ability of the tert-butoxy group can provide a detailed rationalization for the observed regioselectivity. This understanding allows chemists to make informed decisions about reaction conditions and substrate design to achieve the desired regiochemical outcome. Machine learning models, trained on computational and experimental data, are also becoming increasingly useful for predicting regioselectivity in complex systems. nih.gov

| Position of Functionalization | Relative Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C3 | +5.2 | No |

| C4 | +2.8 | No |

| C5 | 0.0 | Yes |

Note: The values in this table are for illustrative purposes to demonstrate the concept. Actual values would be derived from specific DFT calculations for a particular reaction.

Molecular Dynamics Simulations and Conformational Analysis of 2-(tert-Butoxy)-6-iodopyridine Derivatives

While direct and extensive molecular dynamics (MD) simulations and conformational analyses specifically targeting 2-(tert-butoxy)-6-iodopyridine are not widely available in peer-reviewed literature, significant insights can be gleaned from computational studies on structurally analogous systems. Theoretical investigations into substituted aromatic and pyridine rings featuring bulky groups provide a robust framework for understanding the conformational dynamics and energetic landscapes of 2-(tert-butoxy)-6-iodopyridine and its derivatives.

The primary conformational flexibility in 2-(tert-butoxy)-6-iodopyridine arises from the rotation of the tert-butoxy group around the C(2)-O bond. This rotation is significantly influenced by the steric hindrance imposed by the adjacent bulky iodine atom at the C(6) position and the pyridine ring's nitrogen atom. Computational studies on molecules with similarly bulky ortho-substituents are crucial for predicting the behavior of this specific compound.

Conformational Preferences and Rotational Barriers

Research on systems with bulky ortho-substituents, such as those with tert-butyl groups, indicates that the steric interactions are primary determinants of the molecule's preferred conformation. In the case of 2-(tert-butoxy)-6-iodopyridine, the large van der Waals radius of the iodine atom would be expected to create a significant steric clash with the tert-butoxy group. This interaction likely forces the tert-butoxy group into a conformation where the tert-butyl moiety is oriented away from the iodine atom to minimize repulsive forces.

Studies on related C-N atropisomers, where rotation around a single bond is restricted by bulky substituents, have shown that the size of ortho-groups, including halogens, plays a critical role in determining rotational barriers. acs.orgacs.org For instance, as the size of a halogen substituent decreases, the enantioselectivity in certain reactions also diminishes, suggesting a direct correlation between steric bulk and the energy barrier to rotation. acs.orgacs.org

Computational analyses of 2-tert-butylphenol (B146161) have revealed that the hydroxyl group orients itself away from the bulky tert-butyl group to reduce steric strain. nih.gov By analogy, the C-O-C bond of the tert-butoxy group in 2-(tert-butoxy)-6-iodopyridine is likely to adopt a specific dihedral angle with respect to the pyridine ring to achieve maximum stability.

Molecular Dynamics Simulations Insights

Molecular dynamics simulations on related complex organic molecules provide a means to explore the dynamic behavior and conformational space accessible to the molecule over time. For a molecule like 2-(tert-butoxy)-6-iodopyridine, MD simulations could elucidate the preferred rotational states of the tert-butoxy group, the frequency of transitions between these states, and the impact of the solvent environment on conformational equilibrium.

Simulations on other substituted pyridines have been used to understand ligand-protein interactions and the conformational changes that occur upon binding. acs.org While not directly focused on the intrinsic dynamics of the pyridine derivative itself, these studies highlight the power of MD in probing molecular flexibility.

Representative Theoretical Data

Given the absence of specific published data for 2-(tert-butoxy)-6-iodopyridine, the following tables present representative theoretical data derived from computational studies of analogous sterically hindered aromatic systems. These values are intended to be illustrative of the types of energetic parameters that would be relevant for understanding the conformational behavior of 2-(tert-butoxy)-6-iodopyridine.

Table 1: Estimated Rotational Barriers for the tert-Butoxy Group in a 2,6-Disubstituted Pyridine System

| Dihedral Angle (N-C2-O-C(CH₃)₃) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | High | Eclipsed conformation with pyridine nitrogen (sterically disfavored) |

| ~60° | Local Minimum | Gauche conformation |

| 90° | Rotational Barrier | Transition state between stable conformers |

| ~120° | Local Minimum | Anti-gauche conformation |

| 180° | High | Eclipsed conformation with C3 (sterically disfavored) |

This table is a hypothetical representation based on general principles of steric hindrance in substituted aromatics and is not derived from a specific study on 2-(tert-butoxy)-6-iodopyridine.

Table 2: Comparison of Calculated Rotational Barriers in Related Aromatic Systems

| Molecule | Rotating Group | Calculated Rotational Barrier (kcal/mol) | Reference System |

| 9-tert-butyl-anthracene | tert-butyl group | ~1.12 | yu.edu.jo |

| Mono-ortho-substituted anilide | C-N bond | 21.5 | acs.orgacs.org |

| Di-ortho-substituted anilide | C-N bond | 29.3 | acs.orgacs.org |

This table presents data from published computational studies on different molecular systems to provide context for the potential energy barriers in sterically hindered molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.